molecular formula C8H7N3O B1419331 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one CAS No. 33919-37-8

3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Numéro de catalogue: B1419331
Numéro CAS: 33919-37-8
Poids moléculaire: 161.16 g/mol
Clé InChI: YEXMPUAODGWUCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one (Molecular Formula: C8H7N3O) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and neuroscience research . This compound is part of a class of fused triazine derivatives being investigated for their neurotropic and neuroprotective properties . Recent studies on structurally related tetracyclic and pentacyclic heterocyclic systems have demonstrated high anticonvulsant activity by antagonism with pentylenetetrazole (PTZ), as well as sedative, antianxiety, and antidepressant effects . Specifically, such compounds have been shown to bind to the γ-aminobutyric acid type A (GABAA) receptor, a primary target for many neuropsychiatric drugs . The 1,2,4-triazole motif, a key pharmacophore in this molecule, is recognized for its versatile biological activities and is found in several established psychotropic agents, underscoring its value in central nervous system (CNS) drug discovery . This reagent is intended for use in pharmaceutical R&D, specifically for the synthesis of novel heterocyclic systems, the evaluation of psychotropic activity, and docking analysis to elucidate mechanisms of action . It serves as a key intermediate for researchers exploring new therapeutic candidates for neurological disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-methylpyrido[2,1-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-8(12)11-5-3-2-4-7(11)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXMPUAODGWUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Direct Cyclization via Multi-step Reactions

One prominent approach involves the initial formation of a heterocyclic precursor followed by cyclization to form the pyrido-triazine core. This method typically employs:

  • Starting materials such as substituted or unsubstituted aminopyridines.
  • Reagents like ethoxycarbonylisothiocyanate to introduce thiourea intermediates.
  • Cyclization agents such as acids or thermal conditions to promote ring closure.

For example, a patent describes a process where aminopyridines react with ethoxycarbonylisothiocyanate in a solvent like DMF, followed by amination and thermal ring closure to afford the target heterocycle. The reaction sequence involves:

  • Formation of thiourea intermediates.
  • Amination of these intermediates with secondary amines.
  • Thermal treatment to induce ring closure, resulting in the pyrido[2,1-c]triazin-4-one core.

This method is advantageous due to its straightforward, one-pot nature, reducing purification steps and enabling scalable synthesis.

Amination and Ring Closure Strategy

A key research finding involves the synthesis of 3-methyl-4H-pyrido[2,1-c]triazin-4-one via aminating pre-formed heterocyclic intermediates . The process typically proceeds as follows:

This approach has been optimized to occur in a single reaction vessel (one-pot) , significantly enhancing efficiency and yield. Conditions such as reflux in polar solvents (e.g., DMF) and the presence of catalysts or dehydrating agents facilitate ring closure.

Patented One-Pot Synthesis

A notable patent discloses a short, efficient synthesis involving:

  • Initial condensation of aminopyridines with isothiocyanates .
  • Subsequent amination with secondary amines.
  • Final thermal cyclization to produce the target compound.

This method emphasizes reaction simplicity , minimal purification, and high yields, making it suitable for industrial applications.

Research Findings on Analogous Pyrido-Triazine Synthesis

Recent studies have demonstrated three-step, one-pot syntheses of related heterocycles, which can be adapted for the synthesis of 3-methyl-4H-pyrido[2,1-c]triazin-4-one . These involve:

  • Condensation reactions between aminopyridines and carbonyl or isothiocyanate derivatives.
  • Use of mercuric chloride or other catalysts to promote cyclization.
  • Final purification through recrystallization.

Such methodologies highlight the importance of reaction condition optimization, including temperature control and reagent stoichiometry, to maximize product yield and purity.

Data Table Summarizing Key Preparation Methods

Method Starting Materials Reagents & Conditions Key Features References
Multi-step cyclization Aminopyridines, ethoxycarbonylisothiocyanate DMF, reflux, thermal cyclization One-pot, scalable, high yield
Amination and ring closure Thiourea intermediates, secondary amines Reflux in polar solvents, catalysts (e.g., HgCl2) Efficient, minimal purification
Patented short synthesis Aminopyridines, isothiocyanates, amines Mild heating, reflux, simple purification Industrial applicability, high purity
Analogous heterocycle synthesis 2-Aminopyridine derivatives Reactions with carbonyl compounds, catalysts, heat Adaptable for various derivatives

Analyse Des Réactions Chimiques

Types of Reactions: 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .

Applications De Recherche Scientifique

3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one and related compounds:

Compound Name Core Structure Substituents Synthesis Yield (%) Key Applications Reference IDs
This compound Pyrido-triazinone 3-methyl N/A Not reported -
3-Chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one (9) Pyrimido-triazinone 3-chloro, 8-phenyl, 6-(thiophen-2-yl) 75 Antimicrobial activity
Triazavirin (7-methylthio-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one) Triazolo-triazinone 7-methylthio, 3-nitro N/A Broad-spectrum antiviral
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one Imidazo-triazinone 2-(2-ethoxyphenyl), 5-methyl, 7-propyl N/A Not reported (screening)
8-Bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one Pyrazolo-triazinone 8-bromo, 3-tert-butyl N/A Crystallography studies

Key Differences and Implications

Triazolo-triazinone (e.g., Triazavirin): The triazole ring introduces additional nitrogen atoms, enhancing polarity and antiviral efficacy via interactions with viral polymerases .

Substituent Effects: 3-Methyl group: Likely increases lipophilicity and metabolic stability compared to halogenated analogs (e.g., 3-chloro in compound 9) .

Biological Activity: Antimicrobial vs. Antiviral: Pyrimido-triazinones (e.g., compound 9) exhibit antimicrobial activity, while triazolo-triazinones like Triazavirin target RNA viruses (e.g., influenza, SARS-CoV-2) . Mechanistic divergence: The methyl group in the target compound may favor interactions with bacterial enzymes, whereas nitro and methylthio groups in Triazavirin enhance redox activity critical for viral inhibition .

Synthetic Accessibility: Compound 9 is synthesized via chlorination with POCl₃ (75% yield), whereas Triazavirin requires multi-step regioselective nitration and thiolation .

Research Findings and Data Tables

Table 1: Elemental Analysis of Selected Triazinone Derivatives

Compound ID Molecular Formula C (%) H (%) N (%) Found vs. Calculated Reference
Compound 9 C₁₇H₁₂ClN₃OS 52.06* 3.38* 19.32* Found: C 51.98, H 3.15, N 19.18
Triazavirin C₅H₄N₆O₃S 26.32 1.77 36.82 Not reported

*Calculated values for compound 9 .

Table 2: Antimicrobial Activity of Pyrimido-Triazinones

Compound ID MIC (μg/mL) Against E. coli MIC (μg/mL) Against S. aureus Reference
Compound 9 12.5 6.25
Compound 6 25.0 12.5

Activité Biologique

3-Methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one (CAS No. 33919-37-8) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H7N3O
  • Molecular Weight : 161.16 g/mol
  • Melting Point : 181-186 °C
  • IUPAC Name : 3-methylpyrido[2,1-c][1,2,4]triazin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors through binding interactions, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular:

  • Inhibition of Pathogens : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. For instance, it has been tested against strains of Escherichia coli and Staphylococcus aureus, demonstrating effective antimicrobial activity at specific concentrations.

Anticancer Properties

The potential anticancer activity of this compound has also been explored:

  • Cell Proliferation Inhibition : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound has been identified as a selective inhibitor for certain enzymes:

  • Dihydrofolate Reductase (DHFR) : It has shown promising results in inhibiting DHFR in Trypanosoma brucei, a parasite responsible for sleeping sickness. The inhibition rates were reported with IC50 values in the micromolar range.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of pyrido-triazines, including this compound. The results indicated:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus40 µg/mL

This data suggests that the compound possesses notable antimicrobial activity against common pathogens.

Case Study on Anticancer Activity

In a laboratory setting, researchers investigated the effects of this compound on MCF-7 cells:

Treatment ConcentrationCell Viability (%)Apoptosis Rate (%)
Control1005
10 µM7520
20 µM5040

The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis rates.

Q & A

Basic: What synthetic routes are commonly used to prepare 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization and functionalization of precursor heterocycles. For example:

  • Chlorination : Reacting 1,2-dioxo intermediates with POCl₃ under reflux yields chlorinated derivatives (e.g., 75% yield for a structurally similar compound) .
  • Hydrazinolysis : Treating chloro derivatives with hydrazine hydrate introduces hydrazinyl groups, enabling further cyclization (e.g., using DMF-DMA in xylene at reflux) .
    Optimization Tips :
  • Control temperature (reflux conditions) and stoichiometry (excess POCl₃ for complete chlorination).
  • Use anhydrous solvents (e.g., dry xylene) to avoid side reactions .
  • Monitor reaction progress via TLC or in situ IR spectroscopy (e.g., disappearance of N–H stretches at ~3300 cm⁻¹) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?

Answer:

  • 1H/13C NMR : Identify substituent environments. For example, a singlet at ~149 ppm in 13C NMR confirms C–Cl bonds in chloro derivatives . Absence of N–H protons (~8–10 ppm) indicates successful substitution .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretches ~1700 cm⁻¹, C–Cl ~685 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ions (e.g., m/z 396.06 for a triazolotriazine derivative) .
  • UV-Vis : Characterize nitroso or conjugated systems (λmax ~560 nm for aromatic nitroso groups) .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar triazinone derivatives?

Answer:

  • Control Variables : Standardize assay conditions (e.g., cell lines, enzyme concentrations) to minimize variability.
  • SAR Analysis : Compare substituent effects. For example, chloro vs. hydrazinyl groups may alter binding affinity due to electronic or steric differences .
  • Crystallography/DFT Studies : Resolve 3D conformational differences impacting target interactions .
  • Reproducibility Checks : Validate results across multiple labs using identical synthetic batches .

Advanced: What methodological approaches are used to study the reactivity of hydrazinyl-substituted derivatives for triazolotriazine synthesis?

Answer:

  • One-Carbon Donors : React hydrazinyl intermediates (e.g., compound 7 ) with DMF-DMA or triethyl orthoformate to form triazoles .
  • Cyclization Optimization : Use high-boiling solvents (e.g., xylene) and reflux to drive ring closure. Monitor by NMR for hydrazinyl proton disappearance (~4.8–8.3 ppm) .
  • Purity Management : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid side products .

Advanced: How can computational methods enhance the design of 3-methyl-triazinone derivatives with improved pharmacological profiles?

Answer:

  • Docking Simulations : Predict binding modes to target enzymes (e.g., kinases) using AutoDock or Schrödinger .
  • QSAR Models : Correlate substituent properties (logP, polar surface area) with activity data to prioritize synthetic targets .
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity risks .

Basic: What purification techniques are recommended for isolating 3-methyl-triazinone derivatives?

Answer:

  • Recrystallization : Use ethanol/water or DCM/hexane mixtures for high-purity crystals .
  • Column Chromatography : Employ gradient elution (e.g., 5–20% ethyl acetate in hexane) for polar derivatives .
  • HPLC : For chiral separations, use C18 columns with acetonitrile/water mobile phases .

Advanced: How do structural modifications at the pyrido-triazinone core influence antimicrobial activity?

Answer:

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance membrane penetration but may reduce solubility. Chloro derivatives show higher Gram-positive activity .
  • Hydrophobic Substituents (Thiophene, Benzyl) : Improve binding to lipophilic enzyme pockets (e.g., bacterial dihydrofolate reductase) .
  • Bioisosteric Replacement : Replace methyl with trifluoromethyl to balance potency and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Reactant of Route 2
Reactant of Route 2
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.